Polymer Melting Point (Tm) Elevation Versus Unsubstituted Poly(tetramethyl-1,4-silphenylenesiloxane)
The polymer P1, derived from 1,4-bis(dimethylhydroxysilyl)-2,5-bis(2-methoxyethoxy)benzene (the disilanol form of the titled compound), exhibits a Tm of 178 °C, compared with 130 °C for poly(tetramethyl-1,4-silphenylenesiloxane) synthesized in the same laboratory from unsubstituted 1,4-bis(dimethylhydroxysilyl)benzene [1]. A literature thermodynamic Tm of 160 °C has also been reported for the unsubstituted polymer [1]. This 48 °C elevation is attributed to additional intermolecular interactions between methoxyethoxy side chains.
| Evidence Dimension | Polymer melting point (Tm) |
|---|---|
| Target Compound Data | 178 °C (P1 from titled monomer) |
| Comparator Or Baseline | 130 °C (poly(tetramethyl-1,4-silphenylenesiloxane) from unsubstituted 1,4-bis(dimethylhydroxysilyl)benzene, same lab); literature value 160 °C |
| Quantified Difference | +48 °C over the lab-synthesized unsubstituted polymer; +18 °C over the literature thermodynamic Tm |
| Conditions | DSC at 10 °C/min under N2, second heating scan; Mn 37,700, Mw/Mn 1.75 for P1; Mn 186,000, Mw/Mn 1.82 for unsubstituted polymer [1] |
Why This Matters
The elevated Tm directly expands the upper-use temperature window in crystalline applications such as high-temperature gas chromatography stationary phases.
- [1] Nemoto, N., Watanabe, Y., Umemiya, J. & Otomo, Y. Synthesis and Characterization of Poly(tetramethyl-1,4-silphenylenesiloxane) Derivatives with Oxyethylene Substituent on Phenylene Moiety. Polym. Bull. 57, 661–670 (2006). https://doi.org/10.1007/s00289-006-0644-x. View Source
